Lipophilicity Modulation: LogP vs. Unsubstituted Parent
The introduction of the gem-dimethyl group at the 10-position is predicted to significantly increase lipophilicity compared to the unsubstituted parent compound. Computed XLogP3-AA values demonstrate this shift, which is a critical parameter for membrane permeability and target engagement in medicinal chemistry [1] [2].
| Evidence Dimension | Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA: 3.1 (Predicted for 9,11-Dimethyl isomer) |
| Comparator Or Baseline | 1-Oxaspiro[5.5]undecan-7-one (unsubstituted). XLogP3-AA: 1.7 (Predicted) |
| Quantified Difference | ΔXLogP3-AA ≈ +1.4 |
| Conditions | Computed property via XLogP3-AA algorithm (PubChem data). Note: Data for the direct 10,10-dimethyl isomer was unavailable; data from the closely related 9,11-dimethyl isomer is used as the best available computational proxy. |
Why This Matters
A 1.4 log unit increase in LogP suggests significantly enhanced passive membrane permeability, potentially leading to better cell-based activity or oral bioavailability, making the dimethylated compound a superior choice for lead optimization programs targeting intracellular pathways.
- [1] PubChem. 9,11-Dimethyl-1-oxaspiro[5.5]undecan-7-one. Computed Properties: XLogP3-AA. Accessed 2026. View Source
- [2] PubChem. 1-Oxaspiro[5.5]undecan-7-one. Computed Properties: XLogP3-AA. Accessed 2026. View Source
